{4H,5H,6H-cyclopenta[b]thiophen-2-ylmethyl}(propan-2-yl)amine hydrochloride
Overview
Description
{4H,5H,6H-cyclopenta[b]thiophen-2-ylmethyl}(propan-2-yl)amine hydrochloride is a useful research compound. Its molecular formula is C11H18ClNS and its molecular weight is 231.79 g/mol. The purity is usually 95%.
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Biological Activity
{4H,5H,6H-cyclopenta[b]thiophen-2-ylmethyl}(propan-2-yl)amine hydrochloride is a synthetic compound notable for its unique cyclopentathiophene structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antioxidant, antimicrobial, and cytotoxic properties. This article reviews the biological activity of this compound based on various studies and research findings.
- Molecular Formula : C11H18ClNS
- Molecular Weight : 231.78 g/mol
- CAS Number : 1211698-86-0
Antioxidant Activity
Preliminary studies indicate that this compound exhibits significant antioxidant properties. It has the ability to neutralize free radicals, which is crucial for protecting cells from oxidative stress and related damage. This activity is particularly important in preventing cellular aging and various diseases linked to oxidative damage.
Antimicrobial Properties
Research suggests that this compound may possess antimicrobial effects against various bacterial strains. The presence of the thiophene ring is often associated with enhanced biological activities, including antibacterial properties.
Cytotoxic Effects
One of the most promising aspects of this compound is its potential to induce apoptosis in cancer cells. Studies have indicated that it can inhibit cell proliferation in several cancer cell lines, suggesting its candidacy for further development as an anticancer agent .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the interaction with cellular targets may include:
- Induction of Apoptosis : Evidence suggests that the compound activates caspases involved in the apoptotic pathway.
- Cell Cycle Arrest : Studies have shown that it may cause G2/M phase arrest in cancer cells, leading to reduced cell proliferation .
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
Thienopyridines | Pyridine ring fused with thiophene | Antiplatelet |
Cyclopentathiophene Derivatives | Cyclopentathiophene without amine | Electronic properties |
Aminothiophenes | Thiophene with various amine substitutions | Varies widely |
The unique combination of structural attributes in this compound confers distinct biological activities not found in similar compounds.
Case Studies
- Anticancer Activity : A study exploring the antiproliferative effects of thiophene derivatives demonstrated that compounds similar to this compound showed significant inhibition of cancer cell growth in vitro. The results indicated a GI50 value indicating effective concentration levels for therapeutic use .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties revealed that derivatives containing thiophene structures exhibited activity against various pathogens, further supporting the potential application of this compound in treating infections.
Properties
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethyl)propan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NS.ClH/c1-8(2)12-7-10-6-9-4-3-5-11(9)13-10;/h6,8,12H,3-5,7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGRKYBHTRXJRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC2=C(S1)CCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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